molecular formula C10H9N5S B1471783 (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1280576-72-8

(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B1471783
CAS No.: 1280576-72-8
M. Wt: 231.28 g/mol
InChI Key: NKOMDKAGVGCAEN-UHFFFAOYSA-N
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Description

The compound (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound that features a thiophene ring fused with a triazolopyridazine moiety

Properties

IUPAC Name

(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMDKAGVGCAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CN)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another approach includes the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C11H11N5SC_{11}H_{11}N_5S with a molecular weight of 245.30 g/mol. Its structure features a triazole ring fused with a pyridazine moiety and a thiophene substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₁N₅S
Molecular Weight245.30 g/mol
CAS Number1281956-61-3
Structural FormulaStructure

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory pathways. In vivo studies have shown that it reduces inflammation markers in animal models of arthritis and other inflammatory diseases. The anti-inflammatory mechanism is likely related to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Anticancer Potential

Several studies have explored the anticancer properties of triazolo-pyridazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The proposed mechanisms include apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the thiophene ring : Altering the position or type of substituents can enhance or diminish activity.
  • Triazole ring modifications : Substituting different groups on the triazole can affect lipophilicity and receptor binding affinity.

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as antibiotic agents .

Case Study 2: Anti-inflammatory Properties

A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues . This suggests that this compound could serve as a lead compound for developing anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

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